![molecular formula C23H21ClN4O4S B2945556 Benzyl 2-[7-[(2-chlorophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]sulfanylacetate CAS No. 500118-30-9](/img/no-structure.png)

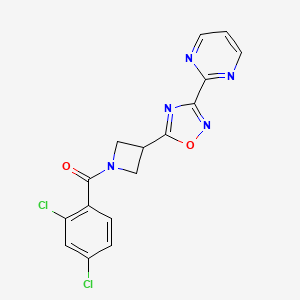

Benzyl 2-[7-[(2-chlorophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]sulfanylacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

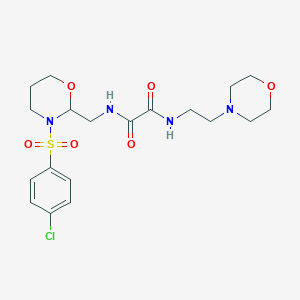

The compound “Benzyl 2-[7-[(2-chlorophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]sulfanylacetate” is a complex organic molecule. It contains a benzyl group, a purine ring (which is a type of heterocyclic aromatic compound), a chlorophenyl group, and a sulfanylacetate group .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. Without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The benzyl group and the chlorophenyl group are both aromatic and would contribute to the overall stability of the molecule .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The benzyl and chlorophenyl groups could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. For example, the presence of the aromatic rings and the sulfur atom might influence its solubility, boiling point, melting point, etc .Scientific Research Applications

Molecular Structure and Interaction Studies

Studies on the molecular structure of related compounds, such as sulphoxides and sulphilimines, show intramolecular sulfur(IV)-oxygen interactions. These interactions are significant for understanding the steric and conjugative effects within molecules, which can be critical in designing compounds with desired properties for scientific applications (Kucsman et al., 1984).

Synthesis and Pharmacological Evaluation

Research focused on the synthesis and evaluation of compounds with a 1,3,4-oxadiazole moiety, similar in complexity to the compound , has shown potential anti-bacterial properties and moderate enzyme inhibition capabilities. This suggests a possible area of application in developing new antibacterial agents and studying enzyme interactions (Siddiqui et al., 2014).

Novel Anti-Helicobacter pylori Agents

A study on novel structures derived from 2-([3-[(1H-benzimidazol-2-ylsulfanyl)methyl]-phenyl]sulfanyl)-1-ethanol scaffold indicated potential applications as selective and potent activities against the gastric pathogen Helicobacter pylori, revealing the potential for therapeutic applications in treating bacterial infections (Carcanague et al., 2002).

High-Refractive Index Materials

Research into transparent aromatic polyimides derived from thiophenyl-substituted benzidines for applications requiring materials with high refractive index and small birefringence has shown promising results. Such materials can be significant for optical and electronic applications, indicating a possible application area for related compounds (Tapaswi et al., 2015).

Mechanism of Action

Safety and Hazards

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for Benzyl 2-[7-[(2-chlorophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]sulfanylacetate involves the protection of the purine ring, followed by the introduction of the chlorophenylmethyl group, and then the sulfanylacetate group. Finally, the benzyl group is introduced to complete the synthesis.", "Starting Materials": [ "2,6-dioxopurine", "2-chlorobenzyl chloride", "1,3-dimethylbarbituric acid", "thioacetic acid", "benzyl alcohol", "triethylamine", "dimethylformamide", "dichloromethane", "diethyl ether", "sodium bicarbonate", "sodium sulfate" ], "Reaction": [ "Protection of the purine ring with acetyl chloride in dichloromethane", "Introduction of the chlorophenylmethyl group by reacting 2-chlorobenzyl chloride with the protected purine ring in the presence of triethylamine and dimethylformamide", "Deprotection of the purine ring with sodium bicarbonate in water", "Introduction of the sulfanylacetate group by reacting thioacetic acid with 1,3-dimethylbarbituric acid in the presence of triethylamine and dimethylformamide, followed by reaction with the deprotected purine ring in the presence of sodium bicarbonate and dimethylformamide", "Introduction of the benzyl group by reacting benzyl alcohol with the sulfanylacetate-purine intermediate in the presence of sodium bicarbonate and diethyl ether", "Purification of the final product by recrystallization from a suitable solvent and drying over sodium sulfate" ] } | |

| 500118-30-9 | |

Molecular Formula |

C23H21ClN4O4S |

Molecular Weight |

484.96 |

IUPAC Name |

benzyl 2-[7-[(2-chlorophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]sulfanylacetate |

InChI |

InChI=1S/C23H21ClN4O4S/c1-26-20-19(21(30)27(2)23(26)31)28(12-16-10-6-7-11-17(16)24)22(25-20)33-14-18(29)32-13-15-8-4-3-5-9-15/h3-11H,12-14H2,1-2H3 |

InChI Key |

JYYSSJATBWSMIJ-UHFFFAOYSA-N |

SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCC(=O)OCC3=CC=CC=C3)CC4=CC=CC=C4Cl |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-(diethylamino)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide](/img/structure/B2945473.png)

![(E)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-methylisoxazole-3-carboxamide](/img/structure/B2945477.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide](/img/structure/B2945480.png)

![2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-((2-fluorobenzyl)thio)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2945483.png)

![N-(4-fluoro-2-methylphenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2945487.png)

![2-[(4-Methoxybenzyl)amino]-1,1-diphenyl-1-ethanol](/img/structure/B2945490.png)

![8-[(4-Benzylpiperazin-1-yl)methyl]-7-(3-hydroxypropyl)-3-methylpurine-2,6-dione](/img/structure/B2945491.png)

![[4-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2945495.png)